

Fedratinib analytical Quality by Design AQbD approach

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Compound Focus: Fedratinib

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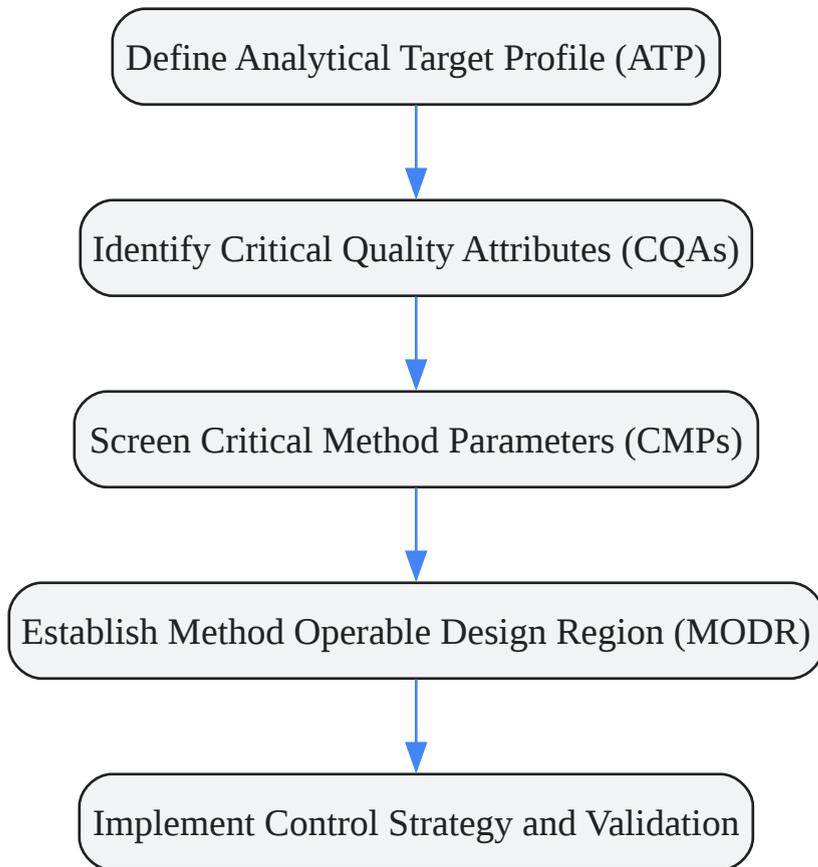
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Application Note: AQbD for Fedratinib RP-HPLC Method

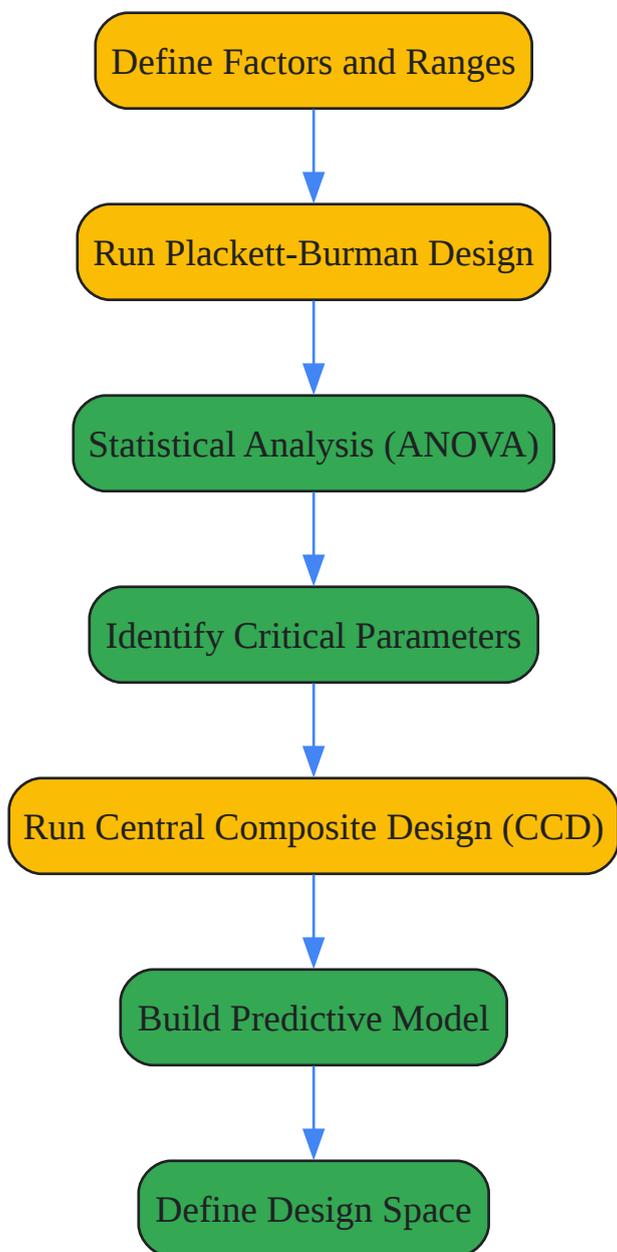
1. Introduction to AQbD and Fedratinib Analytical Quality by Design (AQbD) is a systematic approach to method development that emphasizes understanding and controlling the critical process parameters affecting method performance. This application note details the implementation of an AQbD framework for developing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for **Fedratinib**, a Janus kinase 2 (JAK2) inhibitor used in treating myelofibrosis [1]. The AQbD approach, as outlined in ICH Q8 (R2), enhances method robustness, ruggedness, and overall product quality assurance throughout its lifecycle.

2. AQbD Workflow for Method Development The following diagram illustrates the logical sequence of the AQbD approach for analytical method development.



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3. Experimental Design and Optimization The initial step involves screening Critical Method Parameters (CMPs) to identify those with a significant effect on the Critical Quality Attributes (CQAs). A **Plackett-Burman design** is an efficient screening design for this purpose [1]. Following screening, a **Central Composite Design (CCD)**, a type of Response Surface Methodology, is employed for systematic optimization of the identified CMPs [1]. The design and optimization process can be visualized as the workflow below.



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4. Critical Method Parameters and Quality Attributes *Table 1: Critical Quality Attributes (CQAs) and Target Goals for **Fedratinib** HPLC Method*

Critical Quality Attribute (CQA)	Target / Goal
Retention Time	Sufficient for peak identification and separation from impurities [1].

Critical Quality Attribute (CQA)	Target / Goal
Theoretical Plates	Maximized to ensure peak efficiency [1].
Tailing Factor	Minimized to ensure symmetric peak shape [1].
Resolution	Ensures separation from potential degradation products [1].

Table 2: Critical Method Parameters (CMPs) and Their Ranges for Screening

Critical Method Parameter (CMP)	Range Studied
pH of Buffer	2.5 - 6.5 [1]
Concentration of Organic Solvent	Not explicitly stated in search results, but typically varied (e.g., 30-60%) [2].
Flow Rate	Not explicitly stated in search results, but typically varied (e.g., 0.8-1.2 mL/min).
Column Temperature	Not explicitly stated in search results, but often included (e.g., 25-40°C) [2].

5. Optimized Chromatographic Conditions Based on the AQbD optimization using CCD, the following conditions were identified as the optimal method operable design region [1].

- **Stationary Phase:** Agilent C18 column (150 mm × 4.6 mm, 5 μm) [1].
- **Mobile Phase:** Acetonitrile: 0.1% Orthophosphoric Acid (OPA) Buffer, pH 4.18 (43:57 % v/v) [1].
- **Flow Rate:** 0.967 mL/min [1].
- **Detection:** PDA-UV at 268 nm [1].
- **Column Temperature:** 30°C (assumed from standard practice) [2].
- **Injection Volume:** Not specified in search results, but 10-20 μL is typical for analytical HPLC.

6. Method Validation Results The developed method was validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below [1]. *Table 3: Fedratinib HPLC Method Validation Data*

Validation Parameter	Result
Linearity Range	15 - 90 µg/mL [1]
Correlation Coefficient (R ²)	0.999 [1]
Accuracy	Not explicitly stated, but reported as accurate [1].
Precision	Not explicitly stated, but reported as precise [1].
Robustness	Verified as per AQbD principle [1].
Specificity	Able to separate drug from degradation products [1].

7. Forced Degradation Studies Forced degradation studies were performed as per ICH Q1A(R2) guidelines. The drug was exposed to acidic, basic, oxidative, photolytic, and thermal stress conditions. Significant degradation was specifically noted under **acidic conditions**, confirming the method's stability-indicating property [1].

Detailed Protocol: AQbD-Based RP-HPLC for Fedratinib

Protocol 1: RP-HPLC Method Development and Analysis

1. Scope This protocol describes the detailed procedure for the analysis of **Fedratinib** in its pharmaceutical dosage form using an AQbD-developed RP-HPLC method.

2. Materials and Equipment

- Chemicals:** **Fedratinib** reference standard, Acetonitrile (HPLC grade), Orthophosphoric Acid (HPLC grade), High-purity water [1].
- Equipment:** HPLC system with Quaternary Pump, Auto-sampler, Thermostatted Column Compartment, and Photo-Diode Array (PDA) Detector. Data acquisition software [1].
- Chromatographic Column:** Agilent C18 (150 mm × 4.6 mm, 5 µm particle size) [1].

3. Step-by-Step Procedure

- Step 1: Mobile Phase Preparation**

- Prepare 0.1% OPA buffer by adding 1 mL of orthophosphoric acid to 1000 mL of water. Adjust the pH to **4.18** with a base like sodium hydroxide or an acid.
- Mix Acetonitrile and the prepared OPA buffer in a **43:57 (v/v)** ratio. Degas the mobile phase by sonication for 10 minutes [1].

- **Step 2: Standard Solution Preparation**

- Accurately weigh and transfer about 50 mg of **Fedratinib** working standard into a 50 mL volumetric flask.
- Dissolve and make up to volume with diluent (e.g., mobile phase) to obtain a 1000 µg/mL stock solution.
- Dilute this stock solution quantitatively with diluent to obtain working standards in the linearity range of **15-90 µg/mL** [1].

- **Step 3: Sample Solution Preparation**

- For tablet dosage forms, weigh and powder not less than 10 tablets. Transfer an amount of powder equivalent to about 50 mg of **Fedratinib** to a 50 mL volumetric flask.
- Add about 30 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume.
- Centrifuge or filter the solution (using a 0.45 µm membrane filter) to obtain a clear supernatant/filtrate. Further dilute as needed to fall within the linearity range [3].

- **Step 4: Instrumental Parameters and Chromatography**

- Set the HPLC system parameters as per the optimized conditions [1]:
 - **Flow Rate:** 0.967 mL/min
 - **Detection Wavelength:** 268 nm
 - **Column Temperature:** 30°C
 - **Injection Volume:** 10 µL (typical value, adjust if necessary)
- Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
- Inject the blank (diluent), standard, and sample solutions sequentially.
- The typical retention time for **Fedratinib** under these conditions is approximately **2.90 minutes** [3].

- **Step 5: System Suitability Testing**

- Before sample analysis, perform a system suitability test by injecting the standard solution. The method should meet pre-defined criteria, such as [1]:
 - %RSD for replicate injections should be **≤ 2.0%**.
 - Tailing factor should be **≤ 2.0**.

- Theoretical plates should be > 2000.

Protocol 2: UPLC-MS/MS for Bioanalysis in Plasma

For the quantification of **Fedratinib** in biological matrices like plasma, a more sensitive UPLC-MS/MS method is required. The following is a summary based on the literature.

1. Scope This protocol is for the quantification of **Fedratinib** in rat plasma using UPLC-MS/MS, applicable for pharmacokinetic and drug-drug interaction studies [4].

2. Key Conditions [4]

- **Column:** Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).
- **Mobile Phase:** A: Acetonitrile; B: 0.1% Formic acid in water.
- **Gradient Elution:**
 - 0-0.5 min: 10% A
 - 0.5-1.0 min: 10-90% A
 - 1.0-2.0 min: 90% A
 - 2.0-2.1 min: 90-10% A
 - 2.1-3.0 min: 10% A (re-equilibration)
- **Flow Rate:** 0.40 mL/min.
- **Detection:** Tandem Mass Spectrometry with ESI+ and MRM.
 - **Fedratinib:** m/z 525.12 → 98.00 (quantification)
 - Internal Standard (Bosutinib): m/z 529.82 → 141.01
- **Sample Preparation:** Protein precipitation with acetonitrile.
- **Linear Range:** 0.5 - 500 ng/mL.

Table 4: Comparison of HPLC and UPLC-MS/MS Methods for **Fedratinib**

Parameter	AQbD-based RP-HPLC Method	UPLC-MS/MS Bioanalytical Method
Application	Drug substance/product assay	Bioanalysis (Plasma)
Detection	UV at 268 nm [1]	Mass Spectrometry (MRM) [4]
Linearity Range	15-90 μg/mL [1]	0.5-500 ng/mL [4]

Parameter	AQbD-based RP-HPLC Method	UPLC-MS/MS Bioanalytical Method
Sample Volume	Not specified	100 µL [4]
Run Time	~3 minutes [3]	3.0 minutes [4]
Key Advantage	Robust for quality control; Stability-indicating [1]	High sensitivity for pharmacokinetic studies [4]

Discussion and Conclusion

The AQbD approach provides a superior framework for developing analytical methods compared to the traditional one-factor-at-a-time (OFAT) approach. By systematically understanding the interaction of method parameters and their impact on quality attributes, a more robust and reliable method is achieved, with a defined design space that allows for flexible operation within controlled boundaries.

The RP-HPLC method is ideal for routine quality control of the pharmaceutical dosage form, while the UPLC-MS/MS method is essential for sensitive applications like measuring drug concentrations in plasma. A critical consideration for **Fedratinib** is its metabolism by **CYP3A4**. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, posaconazole) can significantly increase **Fedratinib** exposure, necessitating dose adjustments or close monitoring for toxicity [4].

I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require further elaboration on any specific section, please feel free to ask.

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